molecular formula C11H11ClN2O2 B13664718 Tert-butyl 6-chloro-5-cyanopicolinate

Tert-butyl 6-chloro-5-cyanopicolinate

Cat. No.: B13664718
M. Wt: 238.67 g/mol
InChI Key: GEFCNWRNWQGHFK-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-5-cyanopicolinate is a chemical compound with the molecular formula C11H12ClNO2 It is a derivative of picolinic acid, featuring a tert-butyl ester group, a chlorine atom at the 6-position, and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-5-cyanopicolinate typically involves the esterification of 6-chloro-5-cyanopicolinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-chloro-5-cyanopicolinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted picolinates with various functional groups.

    Hydrolysis: 6-chloro-5-cyanopicolinic acid.

    Reduction: 6-chloro-5-aminopicolinate.

Scientific Research Applications

Tert-butyl 6-chloro-5-cyanopicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-5-cyanopicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The cyano group can act as an electrophile, while the ester group can undergo hydrolysis to release the active carboxylic acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-chloro-5-cyanopicolinate is unique due to the presence of both a cyano group and a chlorine atom on the picolinic acid scaffold. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

tert-butyl 6-chloro-5-cyanopyridine-2-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-11(2,3)16-10(15)8-5-4-7(6-13)9(12)14-8/h4-5H,1-3H3

InChI Key

GEFCNWRNWQGHFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(C=C1)C#N)Cl

Origin of Product

United States

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